REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([OH:9])=[CH:4][C:3]=1[N:10]1[C:15](=[O:16])[C:14]([CH3:17])=[C:13]([C:18]([F:21])([F:20])[F:19])[CH:12]=[N:11]1.[H-].[Na+].Br[CH2:25][C:26]([O:28][CH2:29][CH3:30])=[O:27].C(OCC)C>CN(C)C=O.O>[Cl:8][C:6]1[CH:7]=[C:2]([F:1])[C:3]([N:10]2[C:15](=[O:16])[C:14]([CH3:17])=[C:13]([C:18]([F:20])([F:21])[F:19])[CH:12]=[N:11]2)=[CH:4][C:5]=1[O:9][CH2:25][C:26]([O:28][CH2:29][CH3:30])=[O:27] |f:1.2|
|
Name
|
compound [ 1 ]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)Cl)O)N1N=CC(=C(C1=O)C)C(F)(F)F
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at room temperature
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
were added in this order
|
Type
|
EXTRACTION
|
Details
|
an extraction
|
Type
|
WASH
|
Details
|
The organic layer was washed with 10% aqueous hydrochloric acid solution, saturated aqueous sodium hydrogencarbonate solution, and saturated aqueous sodium chloride solution in this order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled out under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OCC(=O)OCC)C=C(C(=C1)F)N1N=CC(=C(C1=O)C)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.5 mmol | |
AMOUNT: MASS | 2.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |